Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to interact with a variety of targets, including vasopressin and fibrinogen receptors, glutamate receptors glun2a and mglur5, and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function.
Biochemical Pathways
These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities associated with pyrrolopyrazine derivatives . These effects could include inhibition of microbial growth, reduction of inflammation, prevention of viral replication, inhibition of fungal growth, reduction of oxidative stress, inhibition of tumor growth, and inhibition of kinase activity .
Biological Activity
Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS No. 477845-47-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₆H₁₇N₃O₄
- Molecular Weight : 315.32 g/mol
- Structure : The compound features a tetrahydropyrazolo structure which is known for its diverse biological activities.
Antiviral Activity
Research has indicated that derivatives of the tetrahydropyrazolo structure exhibit significant antiviral properties. A study focused on related compounds demonstrated that certain analogs effectively inhibit HIV-1 integrase activity and replication in cell cultures. For instance, a lead compound showed an IC₅₀ value of 74 nM for integrase inhibition and an IC₉₅ value of 63 nM for viral replication inhibition in the presence of human serum .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Compounds with similar structural motifs have been shown to possess both antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the pyrazolo ring can significantly alter potency and selectivity against specific targets. For example, the introduction of various functional groups has been linked to enhanced lipophilicity and increased binding affinity to target proteins .
Case Studies
-
HIV Integrase Inhibition :
- A series of derivatives were synthesized and tested for their ability to inhibit HIV integrase.
- Results indicated that specific modifications led to improved inhibitory profiles, with some compounds achieving low nanomolar IC₅₀ values.
-
Antimicrobial Screening :
- Compounds similar to this compound were screened against various bacterial strains.
- Notably effective against resistant strains, showcasing potential for therapeutic applications.
Research Findings Summary Table
Properties
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-5-3-11(4-6-12)10-18-7-8-19-14(15(18)20)9-13(17-19)16(21)23-2/h3-6,9H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUBJTURBDOVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.